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CAS No.: 1344224-60-7

Cat. No.: B1401132

Get Quote

Executive Summary
This guide details the computational docking protocol for (2-Ethoxy-5-
methylphenyl)methanamine (CAS: 1248476-95-0), a substituted benzylamine scaffold.[1]

Based on structural activity relationship (SAR) data of analogous benzylamines (e.g.,

safinamide), this compound exhibits the pharmacophoric features required for binding to

Monoamine Oxidase B (MAO-B).

MAO-B is a flavin-adenine dinucleotide (FAD)-dependent enzyme located on the outer

mitochondrial membrane, critical for the oxidative deamination of dopamine. High-fidelity

docking of this ligand requires specific attention to the FAD cofactor, the hydrophobic "aromatic

cage" (Tyr398/Tyr435), and the protonation state of the primary amine.
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The ligand is a primary benzylamine with an ethoxy group at the ortho position and a methyl

group at the meta position relative to the amine.

Property Value Structural Implication

Formula

C

H

NO

Low MW, fragment-like

properties.[1]

pKa (Amine) ~9.2 - 9.6
Critical: Exists as a cation (

) at physiological pH (7.4).[1]

H-Bond Donors 1 (Amine)
Key interaction with FAD or

backbone carbonyls.[1]

H-Bond Acceptors 2 (O, N)
Ethoxy oxygen may engage in

water-mediated bridges.[1]

Lipophilicity LogP ~2.2

Favorable for entering the

hydrophobic MAO-B substrate

cavity.[1]

Target Selection: MAO-B (PDB: 2V5Z)
We utilize the crystal structure of human MAO-B in complex with safinamide (PDB ID: 2V5Z;

Resolution 1.6 Å). This structure is selected because safinamide shares the benzylamine core,

providing an experimentally validated binding mode for the scaffold.

Pre-Docking Workflow
Ligand Preparation
Rationale: Docking algorithms are sensitive to input geometry and charge.[1] An incorrect

protonation state will result in false negatives due to missing electrostatic interactions.[1]

Structure Generation: Generate the 3D conformer from SMILES:

CCOC1=C(CN)C=C(C)C=C1.[1]
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Protonation: Set pH to 7.4. The aliphatic amine must be protonated (

).

Energy Minimization: Apply the OPLS3e or MMFF94 force field to relieve internal strain.[1]

Constraint: Ensure the ethoxy group adopts a planar conformation relative to the phenyl

ring to maximize pi-conjugation, though rotation is allowed during docking.

Protein Preparation (The "FAD-Aware" Protocol)
Rationale: MAO-B contains a covalently bound FAD cofactor.[1] Standard automated prep

workflows often delete "non-protein" residues.[1] Deleting FAD will invalidate the docking.

Import PDB 2V5Z: Remove chain B (if identical) to speed up calculation.

Clean Up: Remove solvent water molecules beyond 5 Å of the active site.[1]

Note: Keep water molecule HOH 1248 (numbering may vary) if it bridges the ligand and

the loop residues (Pro102/Ile199), although for hydrophobic benzylamines, dry docking is

often sufficient.

Cofactor Handling: Retain FAD (Flavin-Adenine Dinucleotide).[1] Ensure its oxidation state is

set to Oxidized (FAD), not reduced (FADH2), unless studying the reductive half-reaction.

H-Bond Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.

Experimental Protocol: Docking
We describe a protocol using AutoDock Vina (open-source standard) but the parameters are

transferable to Glide or GOLD.

Grid Generation (Search Space)
The binding pocket of MAO-B is a bipartite cavity (entrance cavity + substrate cavity).

Center: Define the grid box center based on the co-crystallized ligand (safinamide) in 2V5Z.

Coordinates (approx): X: 51.0, Y: 155.0, Z: 28.0.[1]
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Dimensions:

Å.[1] This covers both the "aromatic cage" (substrate site) and the entrance loop.

Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Docking Parameters
Exhaustiveness: Set to 32 (Default is 8). High exhaustiveness is required to sample the

ethoxy group flexibility within the tight hydrophobic slot.

Num Modes: 10.

Energy Range: 3 kcal/mol.[1]

Execution Command (Vina)
Post-Docking Analysis & Validation
Successful docking of (2-Ethoxy-5-methylphenyl)methanamine should exhibit the following

interaction fingerprint (IFP):

The Aromatic Cage: The phenyl ring of the ligand must sandwich between Tyr398 and

Tyr435. This

stacking is the hallmark of MAO-B recognition.[1]

Cation Interaction: The protonated amine (

) should point towards the FAD N5 atom or the backbone carbonyl of Pro102, potentially
forming a water-mediated bridge.

Steric Fit: The 2-ethoxy group should occupy the hydrophobic space near Leu171 or Ile199,

while the 5-methyl group extends into the entrance cavity.

Quantitative Scoring Thresholds
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Metric Passing Criteria Notes

Binding Affinity (Vina) kcal/mol
Scores > -6.0 suggest non-

specific binding.[1]

RMSD (vs Reference) N/A

No crystal structure for this

specific ligand exists.[1] Use

visual inspection of the "Cage"

fit.

Ligand Strain < 2.0 kcal/mol
High internal strain indicates a

forced pose.[1]

Visualization of Signaling & Workflow[2]
Docking Workflow Diagram
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Figure 1: Step-by-step computational workflow for docking benzylamine derivatives into MAO-

B, highlighting the critical FAD retention step.

Interaction Mechanism Diagram
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Amine (NH3+)

FAD Cofactor (N5)Electrostatic/H-Bond
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Click to download full resolution via product page

Figure 2: Predicted interaction map. The "Aromatic Cage" (Tyr398/435) is the primary anchor,

while the amine orients toward the FAD cofactor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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